Cas no 1127-93-1 (Pteridine-2,4-diamine)

Pteridine-2,4-diamine structure
Product Name:Pteridine-2,4-diamine
Pteridine-2,4-diamine Properties
Names and Identifiers
-
- 2,4-Pteridinediamine
- 2,4-Diaminopteridine
- pteridine-2,4-diamine
- 2,4-Diamino-pteridin
- Pteridin-2,4-diyldiamin
- Pteridine,2,4-diamino
- Pteridine,4-diamino
- pteridine-2,4-diyldiamine
- DTXSID50324980
- HMS1677D01
- UNII-RTM432Q8P2
- BAA12793
- Pteridine,4-diamino-
- BDBM50595377
- EN300-105098
- CITCTUNIFJOTHI-UHFFFAOYSA-N
- Pteridine, 2,4-diamino-
- NSC408102
- RTM432Q8P2
- 1127-93-1
- CS-0230670
- FT-0762967
- BAS 00450494
- CHEMBL336555
- Oprea1_565138
- AKOS000541748
- NSC-408102
- Z1198148845
- Oprea1_722181
- SCHEMBL478917
-
- InChIKey: CITCTUNIFJOTHI-UHFFFAOYSA-N
- Inchi: InChI=1S/C6H6N6/c7-4-3-5(10-2-1-9-3)12-6(8)11-4/h1-2H,(H4,7,8,10,11,12)
- SMILES: N1C2C(=NC=CN=2)C(N)=NC=1N
Computed Properties
- Exact Mass: 162.06500
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Rotatable Bond Count: 0
- Monoisotopic Mass: 162.06539422g/mol
- Heavy Atom Count: 12
- Complexity: 162
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: -0.9
- Tautomer Count: 12
- Surface Charge: 0
- Topological Polar Surface Area: 104Ų
Experimental Properties
- LogP: 0.74660
- PSA: 103.60000
- Refractive Index: 1.8300 (estimate)
- Boiling Point: 278.82°C (rough estimate)
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
- Flash Point: 293.2±20.1 °C
- Density: 1.4318 (rough estimate)
Pteridine-2,4-diamine Security Information
- Safety Instruction: H303+H313+H333
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- Signal Word:warning
Pteridine-2,4-diamine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Pteridine-2,4-diamine Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P0079CE-50mg |
2,4-Pteridinediamine |
1127-93-1 | 95% | 50mg |
$219.00 | ||
Aaron | AR0079KQ-50mg |
2,4-Pteridinediamine |
1127-93-1 | 95% | 50mg |
$207.00 | ||
Enamine | EN300-105098-0.05g |
pteridine-2,4-diamine |
1127-93-1 | 95% | 0.05g |
$132.0 | 2023-10-28 | |
TRC | P768888-10mg |
Pteridine-2,4-diamine |
1127-93-1 | 10mg |
$ 70.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301340-50mg |
Pteridine-2,4-diamine |
1127-93-1 | 97% | 50mg |
¥3088.00 |
Pteridine-2,4-diamine Related Literature
-
Prashant S. Kharkar,Vithal M. Kulkarni Org. Biomol. Chem. 2003 1 1315
-
Colin L. Gibson,Salvatore La Rosa,Colin J. Suckling Org. Biomol. Chem. 2003 1 1909
-
Paramita Mukherjee,Maris A. Cinelli,Soosung Kang,Richard B. Silverman Chem. Soc. Rev. 2014 43 6814
-
4. 411. Pteridines. Part IV. Derivatives of 2 : 4-diaminopteridine and related compoundsW. R. Boon J. Chem. Soc. 1957 2146
-
5. 392. Antimalarial studies in the pteridine fieldM. D. Potter,T. Henshall J. Chem. Soc. 1956 2000
-
6. 229. The synthesis of compounds with potential antifolic acid activity. Part VII. Styryl-pteridines and -purinesJ. H. Lister,G. M. Timmis J. Chem. Soc. 1960 1113
-
7. 527. Antibacterial pteridines. 6 : 7-dialkyl derivatives of 2 : 4-diaminopteridineN. R. Campbell,J. H. Dunsmuir,M. E. H. Fitzgerald J. Chem. Soc. 1950 2743
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8. 869. Pteridine studies. Part XIV. Methylation of 2-Amino-4-hydroxypteridine and related compoundsD. J. Brown,N. W. Jacobsen J. Chem. Soc. 1961 4413
-
9. NotesW. R. Turner,John T. Stock,Kartar Singh,N. N. Banerji,J. A. Hill,W. J. Le Quesne,Fritz-Hans Marquardt,R. Bonnett,I. A. D. Gale,G. F. Stephenson,J. L. Cotter,M. Mammi,F. D'Angeli,S. Bezzi,Gurubasav S. Puranik,S. Rajagopal,H. El Khadem,Z. M. El-Shafei,M. H. Meshreki,D. C. Morrison,J. D. Downer,J. E. Colchester,S. D. Robinson,B. L. Shaw,D. J. Brown,B. T. England,Stang Mongkolsuk,Chiravat Sdarwonvivat,A. J. Banister,N. N. Greenwood,F. R. Hewgill,D. G. Hewitt,S. Brewis,W. T. Dent,R. D. Smith,Roger Bolton,Yasmeen Badar,Chua Cheung King Ling,Ann S. Cooke,Margaret M. Harris,D. C. C. Smith,D. E. Steere,Brian T. Newbold,Raymond P. LeBlanc,F. Bell,K. R. Buck,A. K. Holliday,G. N. Jessop,F. B. Taylor,A. J. Birch,J. B. Siddall,Jill Cunningham,Roy Gigg,K. Selby,M. Cantley,J. R. Holker,L. Hough,J. D. Hepworth,E. Tittensor,D. H. Brown,K. R. Dixon,R. D. W. Kemmitt,D. W. A. Sharp,D. M. Jones,N. F. Wood,A. F. G. Dixon,M. Martin-Smith,G. Subramanian,T. van Es J. Chem. Soc. 1965 1511
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10. The synthesis of compounds with potential anti-folic acid activity. Part I. 7-Amino- and 7-hydroxy-pteridinesR. G. W. Spickett,G. M. Timmis J. Chem. Soc. 1954 2887
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